Dansyl-L-glutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

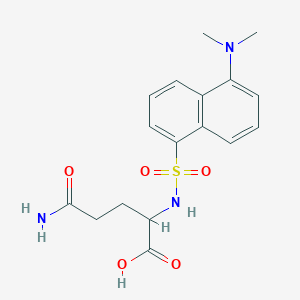

Dansyl-L-glutamine is a compound that features a naphthalene ring substituted with a dimethylamino group and a sulfonyl group, which is further attached to an L-glutamine moiety. This compound is known for its fluorescent properties and is often used in biochemical and analytical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-L-glutamine typically involves the reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with L-glutamine. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Dansyl-L-glutamine undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate esters.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions

Substitution: Reagents like primary or secondary amines, alcohols, and thiols are commonly used under basic conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Sulfonamide Adducts: Formed from the reaction with amines.

Sulfonate Esters: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Aplicaciones Científicas De Investigación

Fluorescent Labeling in Biochemical Studies

Dansyl-L-glutamine is primarily used as a fluorescent probe in biochemical research. The dansyl moiety allows for easy detection and quantification of glutamine in biological samples through fluorescence spectroscopy.

Key Findings:

- Detection Sensitivity: Studies have shown that dGlu can be effectively used to detect low concentrations of glutamine in complex biological matrices, enhancing the sensitivity of analytical techniques such as high-performance liquid chromatography (HPLC) .

- Cellular Uptake Studies: Research indicates that dGlu can be utilized to study cellular uptake mechanisms of glutamine, providing insights into metabolic processes in various cell types .

Mass Spectrometry and Derivatization Techniques

This compound is frequently employed in mass spectrometry (MS) as a derivatization agent. It improves the ionization efficiency of glutamine, facilitating its analysis in complex samples.

Case Study:

A recent study optimized mass spectrometric conditions for analyzing dGlu derivatives from brain tissue samples. The optimization led to enhanced sensitivity and specificity for glutamine quantification, demonstrating the utility of dGlu in neurological research .

Protein Interaction Studies

Research has explored the interaction between dansyl derivatives, including dGlu, and plasma proteins. This area is crucial for understanding drug delivery systems and the pharmacokinetics of therapeutic agents.

Experimental Insights:

- This compound has been shown to bind to specific sites on human serum albumin, which could influence drug distribution and efficacy .

- Spectroscopic methods have been applied to study these interactions, providing valuable data on binding affinities and mechanisms.

Neurotransmitter Research

Given that glutamine is a precursor for neurotransmitters like glutamate, dGlu is relevant in neuropharmacological studies.

Applications:

- Investigating the role of glutamine in neurotransmitter cycling within the brain.

- Assessing the effects of various pharmacological agents on glutamate synthesis and release using dGlu as a tracer .

Analytical Chemistry Applications

This compound serves as an effective derivatization reagent for amino acids, significantly improving their detection capabilities in analytical chemistry.

Comparison Table: Derivatization Efficiency

| Derivatizing Agent | Detection Method | Sensitivity | Application Area |

|---|---|---|---|

| Dansyl Chloride | HPLC | High | Amino Acids |

| This compound | MS | Very High | Biological Samples |

| Ns-MOK-β-Pro-OSu | LC-TOF-MS | Moderate | Amino Acids |

Mecanismo De Acción

The mechanism of action of Dansyl-L-glutamine involves its ability to form stable fluorescent adducts with primary and secondary amines. The compound reacts with amino groups to form sulfonamide bonds, resulting in highly fluorescent products. This property is exploited in various analytical techniques to detect and quantify biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

Dansyl Chloride: Another fluorescent labeling reagent that reacts with amines to form fluorescent sulfonamide adducts.

Dansyl Amide: Similar in structure and function, used for labeling and detection purposes.

Uniqueness

Dansyl-L-glutamine is unique due to its specific attachment to L-glutamine, which enhances its applicability in biological systems. Its ability to form stable fluorescent adducts with amino acids and peptides makes it particularly valuable in biochemical and medical research .

Actividad Biológica

Dansyl-L-glutamine is a fluorescent derivative of the amino acid L-glutamine, characterized by the incorporation of a dansyl group. This modification not only enhances its optical properties but also facilitates its use as a probe in various biological applications. The compound has garnered attention due to its significant biological activity, particularly in the realm of protein interactions and drug binding studies.

This compound has the molecular formula C_{15}H_{18}N_{2}O_{4}S and a molecular weight of approximately 378.44 g/mol. The synthesis typically involves the reaction of L-glutamine with dansyl chloride in the presence of a base, such as sodium bicarbonate, and is sensitive to pH and temperature conditions. This process results in a high-purity product that retains the functional properties necessary for research applications.

The biological activity of this compound primarily stems from its ability to act as a fluorescent probe . It selectively binds to proteins, notably human serum albumin (HSA), allowing researchers to study binding sites and affinities crucial for understanding drug interactions. The dansyl moiety enables real-time monitoring of these interactions through fluorescence spectroscopy, which is pivotal in elucidating metabolic pathways and protein dynamics .

Binding Characteristics

Research indicates that this compound interacts specifically with HSA at designated binding sites. Studies utilizing fluorescence spectroscopy have demonstrated that the intrinsic fluorescence of HSA is quenched upon binding with this compound, indicating a strong interaction between the two molecules . The binding affinity can be quantitatively assessed using the Stern-Volmer equation, revealing significant insights into the binding dynamics.

Case Studies and Research Findings

- Fluorescence Spectroscopy Studies : In one study, this compound was shown to effectively displace site II ligands from HSA, confirming its role as a site II ligand itself. The intensity of the induced circular dichroism (ICD) signal was found to be dependent on temperature, indicating reversible complexation between the ligand and HSA .

- Drug Binding Studies : Another investigation highlighted how this compound could be utilized to understand drug binding mechanisms. By analyzing the structural basis of its interaction with HSA, researchers were able to identify specific binding sites which are critical for drug design .

- Transglutaminase Activity : Dansyl derivatives have been employed to study transglutaminase activity in various proteins, including identification of crosslinking sites in beta-casein and human butyrylcholinesterase. These studies underscore the utility of this compound in probing enzymatic modifications and protein interactions .

Applications in Research

The applications of this compound extend beyond basic research:

- Protein Interaction Studies : It serves as an essential tool for studying protein-protein interactions and understanding metabolic pathways.

- Drug Development : By elucidating binding affinities and mechanisms, it aids in the design of new therapeutic agents.

- Biochemical Assays : Its fluorescent properties make it suitable for various biochemical assays that require real-time monitoring.

Summary Table of Key Findings

| Study Aspect | Findings |

|---|---|

| Molecular Formula | C_{15}H_{18}N_{2}O_{4}S |

| Molecular Weight | ~378.44 g/mol |

| Binding Affinity | Strong interaction with HSA; site II ligand |

| Fluorescence Properties | Quenching observed upon binding with HSA |

| Applications | Protein interaction studies, drug development |

Propiedades

Número CAS |

1101-67-3 |

|---|---|

Fórmula molecular |

C17H21N3O5S |

Peso molecular |

379.4 g/mol |

Nombre IUPAC |

(2S)-5-amino-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C17H21N3O5S/c1-20(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)19-13(17(22)23)9-10-16(18)21/h3-8,13,19H,9-10H2,1-2H3,(H2,18,21)(H,22,23)/t13-/m0/s1 |

Clave InChI |

AMOCBWNWZULALT-ZDUSSCGKSA-N |

SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |

SMILES isomérico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)N)C(=O)O |

SMILES canónico |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)N)C(=O)O |

Key on ui other cas no. |

1101-67-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.